1-Phenethyl-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline

Description

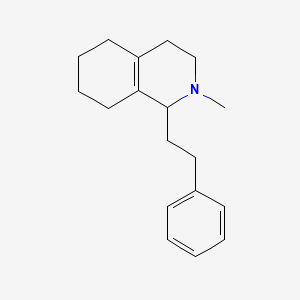

1-Phenethyl-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is a polycyclic amine featuring an octahydroisoquinoline backbone substituted with a phenethyl group at position 1 and a methyl group at position 2. This compound belongs to a class of molecules critical in the synthesis of morphinan alkaloids, which are precursors to pharmaceuticals such as dextromethorphan (a cough suppressant) and opioid analgesics . Its structure enables stereochemical diversity, making it a valuable intermediate in enantioselective drug synthesis.

Properties

CAS No. |

41712-62-3 |

|---|---|

Molecular Formula |

C18H25N |

Molecular Weight |

255.4 g/mol |

IUPAC Name |

2-methyl-1-(2-phenylethyl)-3,4,5,6,7,8-hexahydro-1H-isoquinoline |

InChI |

InChI=1S/C18H25N/c1-19-14-13-16-9-5-6-10-17(16)18(19)12-11-15-7-3-2-4-8-15/h2-4,7-8,18H,5-6,9-14H2,1H3 |

InChI Key |

KDCYOWUMMCQWCJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1CCC3=CC=CC=C3)CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-phenethyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a β-phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring system. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-phenethyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-Phenethyl-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline exhibits various pharmacological properties that make it a candidate for drug development. Studies have indicated its potential as an analgesic and anti-inflammatory agent. The compound's structure allows it to interact with multiple biological targets, which can be leveraged for therapeutic effects.

Case Studies

Recent research has demonstrated the efficacy of derivatives of this compound in treating neurological disorders. For instance:

- Study on Pain Relief : A study published in the Journal of Medicinal Chemistry found that modifications to the isoquinoline structure enhanced its binding affinity to opioid receptors, suggesting potential as a new class of analgesics .

- Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress in vitro. This suggests its potential use in neurodegenerative diseases like Alzheimer's .

Neuropharmacology

Mechanism of Action

The compound's mechanism involves modulation of neurotransmitter systems. It has been shown to influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive function. This makes it a candidate for further studies in treating mood disorders and schizophrenia.

Research Findings

A notable study indicated that this compound could reduce symptoms of anxiety in animal models by acting on serotonin receptors . This points towards its potential application in developing anxiolytic medications.

Organic Synthesis

Synthetic Applications

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in creating new compounds with desired properties.

Table of Synthetic Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Base-catalyzed | Alkylated derivatives |

| Oxidation | Oxidizing agents | Ketones and aldehydes |

| Reduction | Hydrogenation | Saturated derivatives |

Mechanism of Action

The mechanism of action of 2-methyl-1-phenethyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The octahydroisoquinoline scaffold is highly modular, with substitutions at positions 1 and 2 dictating pharmacological and synthetic utility. Below is a comparative analysis of key derivatives:

Pharmacological and Industrial Relevance

- Dextromethorphan Synthesis : 1-(4-Methoxybenzyl)-2-methyl-OHIQ is a key intermediate, with industrial production involving N-methylation and cyclization .

- Neurological Research : The 4-nitrophenethyl derivative shows promise in receptor binding studies but exhibits acute toxicity (LD50: 125 mg/kg in mice) .

- Morphinan Precursors : 1-Benzyl-OHIQ and methylbenzyl derivatives are streamlined into morphinan scaffolds via hydrogenation and acid-catalyzed cyclization .

Stereochemical Considerations

- Enantioselectivity : IREDs enable enantiomer-specific synthesis of 1-benzyl-OHIQ, critical for bioactive morphinans .

- Racemic Mixtures : Compounds like 1-(4-methylbenzyl)-2-methyl-OHIQ are synthesized as racemates, necessitating post-synthetic resolution for pharmaceutical use .

Key Research Findings and Challenges

Biological Activity

1-Phenethyl-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline (PEM-OH) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies. The compound's structure allows it to interact with various biological systems, which may lead to therapeutic applications.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H22N

- Molecular Weight : 218.35 g/mol

This compound exhibits various biological activities primarily through interactions with neurotransmitter systems. Its structural similarity to isoquinoline derivatives suggests potential activity at opioid and dopamine receptors.

Opioid Receptor Interaction

Research indicates that compounds similar to PEM-OH can act as agonists at mu-opioid receptors (MOR), which are implicated in pain modulation and reward pathways. This interaction may lead to analgesic effects similar to those of morphine but with potentially reduced side effects due to biased agonism .

Dopamine Receptor Activity

PEM-OH may also influence dopaminergic pathways. Studies have shown that isoquinoline derivatives can modulate dopamine D2 receptor activity, which is crucial in the treatment of neuropsychiatric disorders .

Analgesic Properties

In vivo studies have demonstrated the analgesic potential of PEM-OH in animal models. The compound exhibited significant pain relief in the hot plate test and tail-flick test, indicating its efficacy in pain management .

Neuroprotective Effects

Emerging research suggests that PEM-OH may possess neuroprotective properties. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Study 1: Analgesic Efficacy

A study conducted on mice evaluated the analgesic effects of PEM-OH compared to morphine. Results indicated that PEM-OH produced comparable pain relief with a lower incidence of side effects such as sedation and respiratory depression. This highlights its potential as a safer alternative for pain management.

Study 2: Neuroprotection in Alzheimer's Model

In a model of Alzheimer's disease, PEM-OH administration resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests that the compound may offer therapeutic benefits in neurodegenerative conditions .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers address discrepancies in NMR spectra due to conformational flexibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.